Dihexyl glutarate

Description

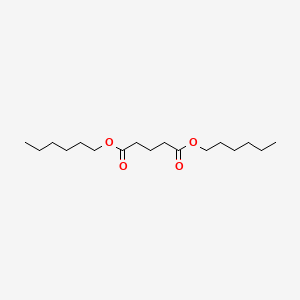

Dihexyl glutarate is an aliphatic ester derived from glutaric acid (pentanedioic acid) and two hexanol molecules. Its chemical structure features a five-carbon dicarboxylic acid backbone esterified with two linear hexyl groups. This esterification enhances its lipophilicity compared to glutaric acid, making it suitable for industrial applications such as plasticizers, lubricant additives, and solvents .

Properties

CAS No. |

3634-95-5 |

|---|---|

Molecular Formula |

C17H32O4 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

dihexyl pentanedioate |

InChI |

InChI=1S/C17H32O4/c1-3-5-7-9-14-20-16(18)12-11-13-17(19)21-15-10-8-6-4-2/h3-15H2,1-2H3 |

InChI Key |

GXFXLHQQYQDXKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)CCCC(=O)OCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexyl glutarate can be synthesized through the esterification of glutaric acid with hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of glutaric acid to this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of glutaric acid and hexanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting this compound is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Dihexyl glutarate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaric acid and hexanol.

Oxidation: this compound can be oxidized to produce glutaric acid and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Glutaric acid and hexanol.

Oxidation: Glutaric acid and other oxidation products.

Reduction: Hexanol and other reduced products.

Scientific Research Applications

Dihexyl glutarate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

Biology: Studied for its effects on cellular metabolism and enzyme activity.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized as a solvent and plasticizer in various industrial processes

Mechanism of Action

Dihexyl glutarate exerts its effects through various molecular mechanisms. It can interact with cellular enzymes and proteins, altering their activity and function. For example, it has been shown to inhibit α-ketoglutarate-dependent dioxygenases, leading to changes in cellular metabolism and gene expression . Additionally, this compound can undergo glutarylation, a post-translational modification that affects protein function and stability .

Comparison with Similar Compounds

Comparison with Similar Glutarate Esters

Structural and Physical Properties

The table below summarizes key structural and physical properties of dihexyl glutarate and its analogs:

*Calculated based on analogous esters.

Functional and Application-Based Differences

Diethyl Glutarate (DEG)

- Biomedical Relevance : DEG demonstrates superior efficacy in modulating CD8+ T cell differentiation compared to glutaric acid, likely due to enhanced cellular uptake via esterification .

- Industrial Use : Less common in industrial settings due to lower molecular weight and higher volatility.

Dimethyl Glutarate

- Volatility : High volatility limits its use in high-temperature applications but makes it suitable for fragrances .

- Cost-Effectiveness: Lower production costs due to simpler synthesis from methanol.

Dicyclohexyl Glutarate

- Thermal Stability : Cyclohexyl groups confer rigidity and thermal resistance, ideal for lubricants in automotive or aerospace industries .

Didecyl Glutarate

- Commercial Scale : Marketed globally for coatings and adhesives due to low volatility and long alkyl chains .

Dibenzyl Glutarate

- Aromatic Utility: Benzyl groups enhance solubility in non-polar matrices, expanding use in drug delivery systems .

L-Monomenthyl Glutarate

Research Findings and Efficacy

- Esterification Impact : Evidence highlights that esterification improves functionality. For example, diethyl glutarate (DEG) outperforms glutaric acid in T cell modulation, suggesting that esterified forms enhance bioavailability .

- Industrial Optimization : this compound and didecyl glutarate are preferred in lubricant formulations due to balanced viscosity and stability, whereas shorter-chain esters (e.g., diethyl) are less effective in these roles .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing dihexyl glutarate in academic research?

- Methodological Answer :

- Synthesis : Use esterification reactions between glutaric acid and hexanol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation .

- Characterization :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify molecular structure. Peaks for ester carbonyl (170-175 ppm in -NMR) and hexyl chain protons (δ 0.8–1.5 ppm in -NMR) are critical .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) .

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm to quantify impurities (<1% threshold recommended) .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Documentation : Follow IMRaD (Introduction, Methods, Results, and Discussion) structure. Include exact molar ratios, solvent purity, reaction temperatures, and catalyst concentrations in the "Materials and Methods" section .

- Replication Protocols : Provide supplementary files with raw spectral data (NMR, MS) and chromatograms. Reference standardized procedures from journals like Beilstein Journal of Organic Chemistry for compound preparation .

- Negative Controls : Test reaction outcomes with alternative alcohols (e.g., pentanol) to confirm specificity of hexyl ester formation .

Advanced Research Questions

Q. How should researchers address discrepancies in toxicological data for this compound and related esters?

- Methodological Answer :

- Read-Across Strategies : Compare toxicokinetic profiles with structurally similar esters (e.g., dimethyl glutarate). Use molar adjustments to extrapolate NOAEL (No Observed Adverse Effect Level) values, as demonstrated in EU-LCI derivations for diisobutyl glutarate .

- In Silico Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity endpoints (e.g., LC) when empirical data are scarce .

- Meta-Analysis : Aggregate data from fragmented studies using PRISMA guidelines to identify trends or outliers in hepatotoxicity or dermal irritation reports .

Q. What advanced analytical techniques are suitable for studying this compound’s interactions with biological systems?

- Methodological Answer :

- Binding Studies : Use differential scanning fluorimetry (DSF) to assess ligand-protein interactions. For example, monitor thermal stability shifts in transcription factors when exposed to glutarate derivatives .

- Metabolomics : Employ LC-MS/MS to quantify urinary metabolites (e.g., α-ketoadipic acid, glutarate) in model organisms. Normalize data to creatinine levels, as done in α-ketoadipic aciduria case studies .

- Table : Example Metabolite Concentrations in Urine (mmol/mol creatinine)

| Metabolite | Case 1 | Case 2 | Controls |

|---|---|---|---|

| α-Ketoadipic acid | 9–49 | 92–450 | <1 |

| Glutarate | 9–216 | 9–216 | <1 |

| Source: Adapted from urinary metabolic profiling in . |

Q. How can researchers design experiments to investigate this compound’s role in polymer or solvent applications?

- Methodological Answer :

- Solubility Testing : Measure partition coefficients (log P) using shake-flask methods with octanol-water systems. Compare results with dimethyl glutarate (log P ≈ 1.2) to assess hydrophobicity trends .

- Polymer Compatibility : Conduct thermogravimetric analysis (TGA) to evaluate thermal stability in polymer blends. Monitor decomposition temperatures (>200°C recommended for industrial solvents) .

- Environmental Impact : Use OECD Test Guideline 301 for biodegradability assessments. Track CO evolution over 28 days to classify as "readily biodegradable" .

Methodological Considerations for Data Contradictions

- Root-Cause Analysis : For conflicting toxicity results, validate assay conditions (e.g., cell line viability, exposure duration) and cross-reference with CLP Regulation classifications .

- Statistical Rigor : Apply ANOVA or Bayesian inference to resolve variability in metabolite concentration data, ensuring p-values <0.05 for significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.